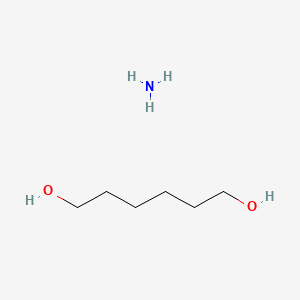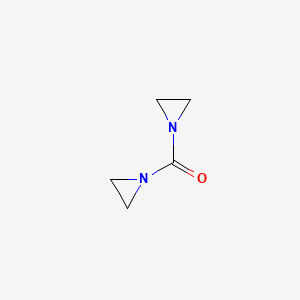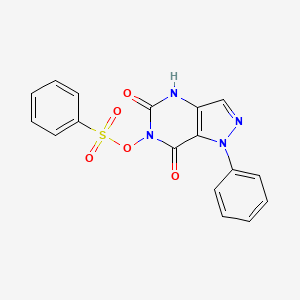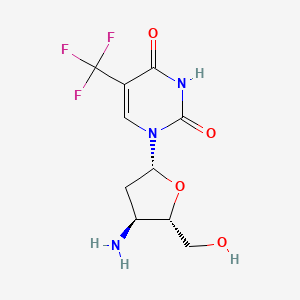
Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- is a modified nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- involves several steps. One common method includes the introduction of an amino group at the 3’ position of thymidine, followed by the substitution of hydrogen atoms with trifluoromethyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, the synthesis might involve the use of trifluoromethylating agents and protective groups to ensure the selective modification of the thymidine molecule .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The trifluoromethyl groups can be reduced under specific conditions.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oxo derivatives, while substitution reactions could introduce various functional groups in place of the trifluoromethyl groups .
Applications De Recherche Scientifique
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential use in antiviral and anticancer therapies, as it can interfere with DNA synthesis in rapidly dividing cells.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The trifluoromethyl groups enhance the compound’s stability and resistance to enzymatic degradation, making it more effective in its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The natural nucleoside found in DNA.
3’-Amino-3’-deoxy-thymidine: A similar compound without the trifluoromethyl groups.
2’-Deoxy-2’-fluoro-thymidine: Another modified nucleoside with fluorine substitution.
Uniqueness
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
87190-85-0 |
|---|---|
Formule moléculaire |
C10H12F3N3O4 |
Poids moléculaire |
295.22 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
XMGRPHZCXLUGMR-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




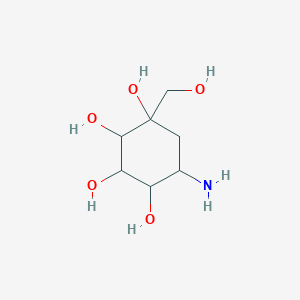

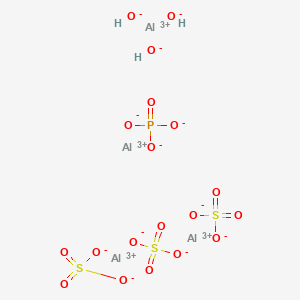
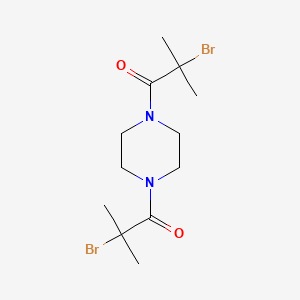
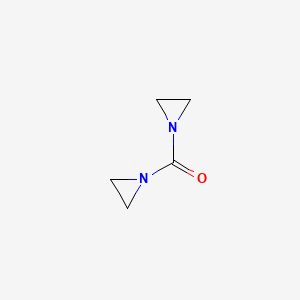
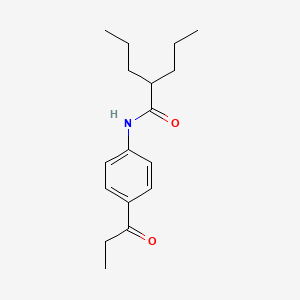
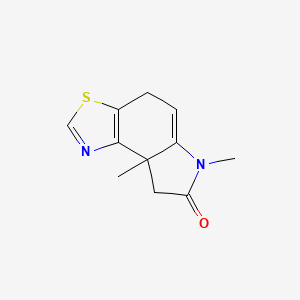
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

